

# An In-depth Technical Guide on the Chemical Properties of (2R)-2-propyloctanamide

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## Compound of Interest

Compound Name: (2R)-2-propyloctanamide

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological evaluation of **(2R)-2-propyloctanamide**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## Chemical Properties

Due to the limited availability of experimental data for **(2R)-2-propyloctanamide**, the following table summarizes its calculated and estimated physicochemical properties. These values are derived from its chemical structure and by analogy to structurally similar long-chain aliphatic amides.

Property	Value	Source/Method
Molecular Formula	C <sub>11</sub> H <sub>23</sub> NO	Calculated
Molecular Weight	185.31 g/mol	Calculated
IUPAC Name	(2R)-2-propyloctanamide	Standard Nomenclature
CAS Number	Not available	
Appearance	White to off-white solid (estimated)	Analogy to similar amides[1]
Melting Point	80-90 °C (estimated)	Analogy to N-Propyl Propanamide and other long-chain amides[2][3]
Boiling Point	> 250 °C (estimated at atmospheric pressure)	Analogy to N-Propyl Propanamide and other long-chain amides[2]
Solubility	Soluble in organic solvents; sparingly soluble in water (estimated)	General solubility of long-chain amides[4][5]
pKa	~17 (amide proton, estimated)	General pKa of secondary amides

## Experimental Protocols

Given the absence of specific literature on **(2R)-2-propyloctanamide**, this section outlines general yet detailed experimental protocols for its plausible synthesis and characterization based on established organic chemistry methodologies.

### Synthesis of (2R)-2-propyloctanamide

The synthesis of **(2R)-2-propyloctanamide** can be envisioned as a multi-step process starting from commercially available materials. A key step involves the creation of the chiral center at the alpha-position to the carbonyl group.

Step 1: Synthesis of 2-propyloctanoic acid

The precursor carboxylic acid, 2-propyloctanoic acid, can be synthesized via hydroformylation of 1-decene followed by oxidation.<sup>[6]</sup>

- Materials: 1-decene, carbon monoxide, hydrogen, a suitable hydroformylation catalyst (e.g., a rhodium or cobalt complex), an oxidizing agent (e.g., Jones reagent or PCC), and appropriate solvents.
- Procedure:
  - In a high-pressure reactor, 1-decene is subjected to hydroformylation with a mixture of carbon monoxide and hydrogen in the presence of a catalyst to yield 2-propyloctanal.
  - The resulting aldehyde is then oxidized to 2-propyloctanoic acid using a standard oxidizing agent.
  - The product is purified by distillation or chromatography.

#### Step 2: Chiral Resolution of 2-propyloctanoic acid

The racemic 2-propyloctanoic acid can be resolved to isolate the (R)-enantiomer using a chiral resolving agent.<sup>[7][8][9]</sup>

- Materials: Racemic 2-propyloctanoic acid, a chiral resolving agent (e.g., (R)-(+)- $\alpha$ -methylbenzylamine or a cinchona alkaloid), and appropriate solvents (e.g., ethanol, acetone).
- Procedure:
  - The racemic acid is reacted with the chiral resolving agent to form diastereomeric salts.
  - The diastereomeric salts are separated by fractional crystallization based on their different solubilities.
  - The desired diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure (R)-2-propyloctanoic acid.
  - The enantiomeric excess can be determined by chiral HPLC or NMR spectroscopy using a chiral shift reagent.<sup>[10]</sup>

### Step 3: Amide Coupling to form **(2R)-2-propyloctanamide**

The final step is the coupling of (R)-2-propyloctanoic acid with an amine source, in this case, ammonia, to form the primary amide.<sup>[11][12][13][14][15]</sup>

- Materials: (R)-2-propyloctanoic acid, a coupling reagent (e.g., EDC, DCC, HATU), an activating agent (e.g., HOBT), a base (e.g., DIPEA), ammonia source (e.g., ammonium chloride), and a suitable solvent (e.g., DMF, DCM).<sup>[14]</sup>
- Procedure:
  - (R)-2-propyloctanoic acid is dissolved in an anhydrous solvent.
  - The coupling and activating agents are added, and the mixture is stirred to form an activated ester.
  - Ammonium chloride and a base are then added to the reaction mixture.
  - The reaction is monitored by TLC or LC-MS until completion.
  - The product is isolated by extraction and purified by column chromatography or recrystallization.

## Spectroscopic Characterization

The structure and purity of the synthesized **(2R)-2-propyloctanamide** would be confirmed using standard spectroscopic techniques.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aliphatic protons. The protons on the carbon adjacent to the carbonyl and the nitrogen would be deshielded.<sup>[16][17][18]</sup> The amide N-H protons would likely appear as a broad singlet.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon around 170-180 ppm.<sup>[19][20]</sup> The other aliphatic carbons would appear in the upfield region.

- Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the C=O stretch of the amide (Amide I band) around 1640-1680  $\text{cm}^{-1}$ .[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) A characteristic N-H stretching vibration would be observed around 3200-3400  $\text{cm}^{-1}$ , and N-H bending (Amide II band) around 1550-1650  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak  $[M]^+$  or the protonated molecule  $[M+H]^+$ . Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and McLafferty rearrangement.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

## Biological Activity Screening

As the biological activity of **(2R)-2-propyloctanamide** is unknown, a general screening protocol to assess its potential cytotoxic and antimicrobial effects is proposed.

### In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)

- Materials: Human cancer cell line (e.g., HeLa, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO, isopropanol with HCl), 96-well plates.
- Protocol:
  - Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
  - Compound Treatment: Treat the cells with various concentrations of **(2R)-2-propyloctanamide** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
  - MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
  - Solubilization: Add the solubilization solution to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the  $IC_{50}$  value (the concentration of the compound that inhibits 50% of cell growth).

## Antimicrobial Activity Screening: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[\[35\]](#)[\[36\]](#)[\[37\]](#)[\[38\]](#)

- Materials: Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*), bacterial growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, **(2R)-2-propyloctanamide** stock solution, positive control antibiotic (e.g., ampicillin, ciprofloxacin).
- Protocol:
  - Preparation of Inoculum: Prepare a standardized bacterial inoculum.
  - Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
  - Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
  - Incubation: Incubate the plates at 37°C for 18-24 hours.
  - MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Visualizations

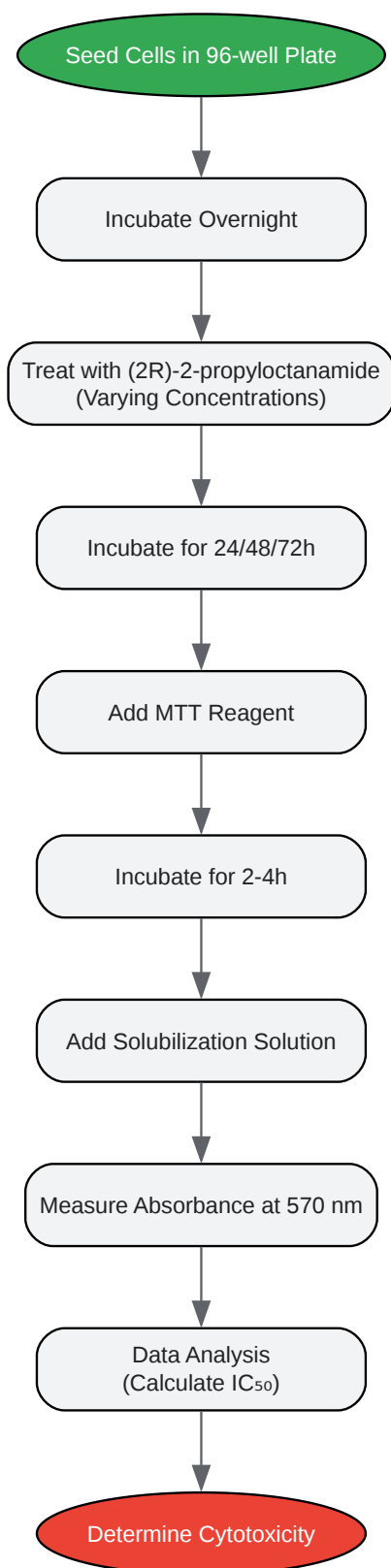
### Synthetic Workflow for (2R)-2-propyloctanamide



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Caption: Plausible synthetic route for **(2R)-2-propyloctanamide**.

## Workflow for In Vitro Cytotoxicity Screening (MTT Assay)



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Caption: General workflow for the MTT cytotoxicity assay.



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